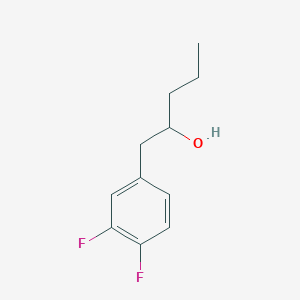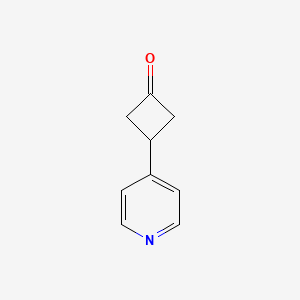
1-Chloro-4-fluoronaphthalene
Übersicht
Beschreibung
1-Chloro-4-fluoronaphthalene is an organic compound with the molecular formula C10H6ClF. It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a fluorine atom. This compound is used in various chemical synthesis processes and has applications in scientific research.
Vorbereitungsmethoden
1-Chloro-4-fluoronaphthalene can be synthesized through several methods, including:
-
Halogenation of Naphthalene: : This involves the direct halogenation of naphthalene using chlorine and fluorine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure selective substitution at the desired positions on the naphthalene ring.
-
Suzuki-Miyaura Coupling: : This method involves the coupling of a halogenated naphthalene derivative with a boronic acid or ester in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields of this compound .
Analyse Chemischer Reaktionen
1-Chloro-4-fluoronaphthalene undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by a nucleophile. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
-
Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are less common, the compound can potentially undergo these reactions under appropriate conditions.
-
Cross-Coupling Reactions: : The compound is a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with various organoboron reagents .
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-fluoronaphthalene has several applications in scientific research, including:
-
Chemical Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.
-
Material Science: : The compound is used in the synthesis of materials with specific electronic and optical properties. It can be incorporated into polymers and other materials to enhance their performance.
-
Biological Studies: : While direct biological applications are limited, derivatives of this compound are studied for their potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 1-chloro-4-fluoronaphthalene in chemical reactions involves the activation of the naphthalene ring through the electron-withdrawing effects of the chlorine and fluorine atoms. This activation facilitates various substitution and coupling reactions by stabilizing reaction intermediates and transition states .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-fluoronaphthalene can be compared with other halogenated naphthalene derivatives, such as:
1-Chloro-2-fluoronaphthalene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Bromo-4-fluoronaphthalene: The presence of a bromine atom instead of chlorine can alter the compound’s reactivity, particularly in nucleophilic substitution reactions.
1-Fluoronaphthalene: Lacks the chlorine atom, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
1-chloro-4-fluoronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFMFXXIVHBEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Propan-2-yloxy)phenyl]aniline](/img/structure/B7939628.png)

![[3-(3-Ethoxyphenyl)phenyl]methanamine](/img/structure/B7939641.png)

![2-(2,6-difluorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B7939650.png)









